tert-Butyl ((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate
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Overview
Description
tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate is a complex organic compound with a unique structure that combines a hexahydropyrano ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the hexahydropyrano ring followed by the introduction of the pyrrolidine ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.
Scientific Research Applications
tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate
- tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Uniqueness
tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate is unique due to its specific combination of a hexahydropyrano ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl N-[(3aS,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-3a-yl]carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-12-7-13-6-9(12)4-5-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m0/s1 |
InChI Key |
PGZYESLDSMCWSO-CABZTGNLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]12CNC[C@@H]1CCOC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CNCC1CCOC2 |
Origin of Product |
United States |
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